3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea

Sirtuin inhibition Epigenetics Cancer

3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea (CAS 31119-06-9) is an N-phenylurea derivative incorporating a 4-methyl-1,3-thiazole ring. The compound belongs to the class of thiazolylureas, which are widely investigated as kinase inhibitors, epigenetic modulators, and anticancer agents.

Molecular Formula C11H11N3OS
Molecular Weight 233.29 g/mol
Cat. No. B11964214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea
Molecular FormulaC11H11N3OS
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C11H11N3OS/c1-8-7-16-11(12-8)14-10(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)
InChIKeyCWXLJZREAGTWLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea – Chemical Identity, Core Structure & Procurement-Relevant Characteristics


3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea (CAS 31119-06-9) is an N-phenylurea derivative incorporating a 4-methyl-1,3-thiazole ring . The compound belongs to the class of thiazolylureas, which are widely investigated as kinase inhibitors, epigenetic modulators, and anticancer agents. It is supplied as a research-grade chemical with a minimum purity specification of 95 % and a molecular weight of 233.29 g/mol . Its bifunctional hydrogen-bonding urea motif combined with the electron-rich thiazole heterocycle creates a scaffold capable of engaging multiple biological targets.

Why Generic Substitution Fails for 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea


Thiazolylureas are a chemically crowded class where minor structural variations dramatically alter target engagement and selectivity. For example, replacement of the 4-methyl substituent on the thiazole ring with an ester group shifts the inhibition profile from single-digit micromolar SIRT2 activity to complete loss of potency, while modifying the urea-linked phenyl ring to a benzyl group reduces SIRT2 IC50 by more than an order of magnitude [1]. Therefore, interchanging 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea with a generic thiazolylurea analog without explicit comparative performance data risks compromising assay reproducibility and target-specific outcomes.

Quantitative Differentiation Evidence for 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea


SIRT2 Inhibition: 1.9‑Fold Superior Potency Over the Parent Thiazole Hit T1

Compound 5a (3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea) inhibited recombinant SIRT2 deacetylase activity with an IC50 of 9.0 µM, while the structurally related hit compound T1 (a 2-aminothiazole derivative) exhibited an IC50 of 17.3 µM under the same assay format, representing a 1.9‑fold improvement in potency [1]. The enhanced activity is attributed to the urea linkage enabling additional hydrogen-bonding interactions within the active site.

Sirtuin inhibition Epigenetics Cancer

SIRT1/2 Dual Inhibition Profile with Absolute Selectivity Over SIRT6

When tested at 150 µM against a panel of sirtuin isoforms, 5a completely abolished SIRT1 activity (100 % inhibition) and partially inhibited SIRT3 (36 % inhibition), while displaying no measurable inhibition of SIRT6 deacetylase or depalmitoylase activity [1]. In contrast, the closely related analog 3a achieved only 86 % SIRT1 inhibition, and compound 3d, although reaching 99 % SIRT1 inhibition, was 12‑fold weaker on SIRT2 (IC50 = 108 µM). This unique selectivity signature is not shared by generic thiazolylurea analogs.

Selectivity profiling Dual inhibition Sirtuin isoforms

Intracellular Target Engagement Confirmed by α‑Tubulin Acetylation, Comparable to the Reference Inhibitor AGK2

In SCC13 cutaneous squamous cell carcinoma cells, 5a at 5 µM increased α‑tubulin acetylation levels to a degree comparable to the established SIRT2 inhibitor AGK2 (used as a positive control), confirming cellular permeability and on‑target engagement of endogenous SIRT2 [1]. Many thiazolylurea analogs lack this in‑cell validation, rendering them unsuitable for cellular proof‑of‑concept studies.

Cell permeability Target engagement α‑tubulin acetylation

Physicochemical Distinction: Balanced Lipophilicity and Polar Surface Area Relative to Close Urea Analogs

3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea displays a calculated LogP of 2.89 and a log aqueous solubility (LogSW) of −3.37 . These values indicate moderate lipophilicity with acceptable predicted solubility, a balance that is often disrupted in analogs bearing halogen‑ or methoxy‑substituted phenyl rings, which can increase LogP above 3.5 and reduce solubility below −4.0, potentially compromising assay compatibility.

Lipophilicity Drug-likeness Physicochemical profiling

Application Scenarios Where 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea Demonstrates Verified Advantages


SIRT2‑Driven Epigenetic Probe and Lead Optimization Campaigns

With an IC50 of 9.0 µM against recombinant SIRT2 and confirmed intracellular target engagement in SCC13 cells, this compound serves as a validated starting point for medicinal chemistry optimization of SIRT2 inhibitors [1]. Its superiority over the weaker hit T1 (IC50 = 17.3 µM) provides a more favorable initial potency window for SAR expansion.

Dual SIRT1/SIRT2 Inhibitor Screening with Isoform Selectivity Controls

The compound's ability to fully inhibit SIRT1 and SIRT2 while sparing SIRT6 makes it uniquely suited for dual‑inhibition screening assays where SIRT6 counter‑screening is required [1]. Procurement teams can select this compound as a defined dual‑activity standard, avoiding the need to source and validate separate isoform‑selective controls.

Cellular Mechanism‑of‑Action Studies Relying on α‑Tubulin Acetylation Readouts

Demonstrated induction of α‑tubulin acetylation at 5 µM validates its utility as a cell‑permeable SIRT2 chemical probe for studying cytoskeletal regulation, mitotic progression, or cancer cell motility [1]. Its performance matches the reference inhibitor AGK2, providing a credible alternative for researchers requiring fresh, well‑characterized batches.

Building Block for Thiazolylurea‑Based Library Synthesis

The conserved thiazole‑urea‑phenyl scaffold with a methyl substituent offers a synthetically tractable handle for parallel library generation. Its moderate calculated LogP (2.89) ensures that derived analogs remain within drug‑like chemical space, reducing the risk of generating overly lipophilic, poorly soluble library members [1].

Quote Request

Request a Quote for 3-(4-Methyl-1,3-thiazol-2-yl)-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.